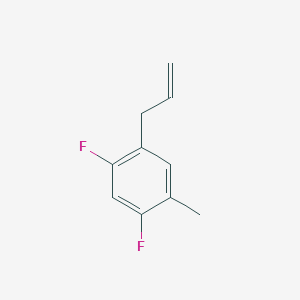

1,5-Difluoro-2-methyl-4-(prop-2-en-1-yl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,5-Difluoro-2-methyl-4-(prop-2-en-1-yl)benzene is an aromatic compound with the molecular formula C₁₀H₁₀F₂. This compound is characterized by the presence of two fluorine atoms, a methyl group, and a prop-2-en-1-yl group attached to a benzene ring. It is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Difluoro-2-methyl-4-(prop-2-en-1-yl)benzene typically involves the following steps:

Alkylation: The methyl group is introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.

Allylation: The prop-2-en-1-yl group is added through a Heck reaction, where an allyl halide reacts with the benzene derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,5-Difluoro-2-methyl-4-(prop-2-en-1-yl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the prop-2-en-1-yl group to a single bond, forming a propyl group.

Substitution: Nucleophilic aromatic substitution reactions can occur, where the fluorine atoms are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium amide in liquid ammonia for nucleophilic substitution.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Propyl-substituted benzene derivatives.

Substitution: Amino or thiol-substituted benzene derivatives.

Scientific Research Applications

1,5-Difluoro-2-methyl-4-(prop-2-en-1-yl)benzene is utilized in various scientific research applications, including:

Chemistry: As a precursor in the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and metabolic pathways involving fluorinated compounds.

Medicine: Potential use in the development of pharmaceuticals due to its unique structural properties.

Industry: Used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1,5-Difluoro-2-methyl-4-(prop-2-en-1-yl)benzene involves its interaction with molecular targets through its fluorine atoms and aromatic ring. The fluorine atoms can form strong hydrogen bonds with biological molecules, affecting their function. The aromatic ring can participate in π-π interactions with other aromatic systems, influencing molecular recognition and binding.

Comparison with Similar Compounds

Similar Compounds

1,4-Difluoro-2-methylbenzene: Lacks the prop-2-en-1-yl group, making it less reactive in certain chemical reactions.

1,5-Difluoro-2-methyl-4-(prop-1-en-1-yl)benzene: Similar structure but with a different position of the double bond, affecting its reactivity and interaction with other molecules.

1,5-Difluoro-2-methyl-4-(prop-2-yn-1-yl)benzene: Contains an alkyne group instead of an alkene, leading to different chemical properties and reactivity.

Uniqueness

1,5-Difluoro-2-methyl-4-(prop-2-en-1-yl)benzene is unique due to the specific positioning of its substituents, which imparts distinct chemical reactivity and interaction capabilities. The presence of both fluorine atoms and the prop-2-en-1-yl group allows for a wide range of chemical modifications and applications in various fields.

Biological Activity

1,5-Difluoro-2-methyl-4-(prop-2-en-1-yl)benzene (CAS Number: 1935302-70-7) is a fluorinated aromatic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H10F2, with a molecular weight of 168.18 g/mol. The presence of fluorine atoms in its structure is critical as fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts.

| Property | Value |

|---|---|

| CAS Number | 1935302-70-7 |

| Molecular Formula | C10H10F2 |

| Molecular Weight | 168.18 g/mol |

Biological Activity Overview

The biological activity of this compound has been investigated primarily through its interactions with various enzymes and receptors. Fluorinated compounds are known to influence pharmacokinetics and pharmacodynamics significantly.

Enzymatic Interactions

Research indicates that fluorinated compounds can act as enzyme inhibitors or activators. The following table summarizes findings related to the compound's interaction with specific enzymes:

| Enzyme Type | Activity Observed | Reference |

|---|---|---|

| Cholinesterase | Inhibition | |

| Cytochrome P450 | Modulation | |

| Kinase | Potential Inhibition |

Study on Enzyme Inhibition

A study published in ToxCast analyzed the effects of various chemicals, including fluorinated compounds, on enzymatic activity. The findings indicated that this compound exhibited significant inhibition of cholinesterase, an enzyme critical for neurotransmitter regulation. This suggests potential implications for neuropharmacology and toxicology .

Kinase Inhibition Potential

In silico studies have shown that compounds similar to this compound could serve as kinase inhibitors. These inhibitors are vital in cancer therapy as they can block pathways responsible for tumor growth and survival. The structure of the compound allows for potential binding to ATP-binding sites in kinases, which could be explored further in drug design .

The biological mechanisms through which this compound exerts its effects are likely multifaceted:

- Enzyme Inhibition : By binding to active sites on enzymes such as cholinesterase or kinases, the compound may alter normal enzymatic functions.

- Receptor Interaction : The compound may interact with G-protein coupled receptors (GPCRs), influencing signal transduction pathways involved in various physiological processes.

- Metabolic Stability : The introduction of fluorine atoms can enhance metabolic stability, potentially leading to prolonged action within biological systems.

Properties

Molecular Formula |

C10H10F2 |

|---|---|

Molecular Weight |

168.18 g/mol |

IUPAC Name |

1,5-difluoro-2-methyl-4-prop-2-enylbenzene |

InChI |

InChI=1S/C10H10F2/c1-3-4-8-5-7(2)9(11)6-10(8)12/h3,5-6H,1,4H2,2H3 |

InChI Key |

XRDVAZRIJFFUCO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1F)F)CC=C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.